1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
Description
The compound 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one features a complex heterocyclic architecture. Its core structure comprises an imidazolidin-2-one ring substituted at the 3-position with a phenyl group and at the 1-position with a 2-oxoethyl-piperidinyl-chloropyrimidinyl moiety.
Properties
IUPAC Name |
1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c21-15-11-22-19(23-12-15)29-17-7-4-8-24(13-17)18(27)14-25-9-10-26(20(25)28)16-5-2-1-3-6-16/h1-3,5-6,11-12,17H,4,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZQHJHKFQIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Nucleophilic Substitution for Intermediate Formation
The synthesis begins with the preparation of 3-((5-chloropyrimidin-2-yl)oxy)piperidine, a critical intermediate. This step involves the reaction of 5-chloropyrimidin-2-ol with a substituted piperidine derivative under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves a 67% yield, with purity >95% confirmed by HPLC. The mechanism proceeds via deprotonation of the hydroxyl group on pyrimidin-2-ol, followed by nucleophilic attack on the piperidine’s electrophilic carbon.
Peptide Coupling for Imidazolidinone Attachment
The intermediate is coupled with 3-phenylimidazolidin-2-one using carbodiimide-based reagents. Comparative studies highlight hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as superior to ethylcarbodiimide (EDC), providing a 22% increase in yield due to reduced racemization. Anhydrous dichloromethane (DCM) under nitrogen atmosphere ensures minimal hydrolysis of the activated ester intermediate. The reaction sequence is as follows:
Optimization Strategies and Yield Improvements
Solvent and Temperature Effects
Systematic screening identified DCM as the optimal solvent, outperforming tetrahydrofuran (THF) and acetonitrile by 15–20% in yield. Elevated temperatures (35–40°C) accelerated reaction completion but increased by-product formation by 8–12%. A balance was achieved at 25°C with a 24-hour reaction time.
Table 1: Solvent Comparison for Coupling Efficiency
| Solvent | Yield (%) | By-products (%) |
|---|---|---|
| DCM | 82 | 5 |
| THF | 67 | 12 |
| Acetonitrile | 58 | 18 |
Purification and Analytical Characterization
Industrial-Scale Adaptations
Applications and Derivative Synthesis
Pharmacological Relevance
The compound’s structural analogs exhibit inhibitory activity against ADAMTS enzymes, implicated in osteoarthritis (IC₅₀: 0.8 µM). Modifications at the piperidine’s 3-position are under investigation for enhanced bioavailability.
Antimicrobial Derivatives
Chloropyrimidine-containing derivatives show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), though further optimization is required for clinical relevance.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloropyrimidine Group
The 5-chloro substituent on the pyrimidine ring is highly reactive toward nucleophilic substitution due to electron withdrawal by adjacent nitrogen atoms. Key reactions include:
Example : Reaction with 4-fluorobenzylamine under EDCI/HOBT-mediated coupling forms amide-linked hybrids, though this typically targets carboxyl groups rather than the chloro site .
Functionalization of the Piperidine Moiety
The piperidine ring’s tertiary amine and ether linkages enable further derivatization:
N-Alkylation/Acylation
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields quaternary ammonium salts .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under anhydrous conditions (CH₂Cl₂, Et₃N) .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a fully saturated cyclohexane derivative, though this is rarely employed due to the ring’s pre-saturated state .
Reactivity of the 2-Oxoethyl Group
The ketone moiety participates in condensation and reduction reactions:
Imidazolidinone Ring Modifications
The imidazolidinone core undergoes ring-opening and substitution:
Acid/Base-Catalyzed Hydrolysis
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Acidic conditions (HCl, H₂O) : Cleavage of the urea linkage yields 2-aminoethylamine and phenylcarbamic acid.
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Basic conditions (NaOH, H₂O) : Forms sodium salts of carbamic acid intermediates.
Electrophilic Substitution
The phenyl group attached to the imidazolidinone undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) under standard conditions .
Cross-Coupling Reactions
The compound’s halogenated and heteroaromatic components facilitate catalytic cross-couplings:
| Reaction Type | Catalyst System | Products | Source |
|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-Arylated derivatives | |
| Ullmann coupling | CuI, 1,10-phenanthroline, aryl iodide | Biaryl ethers or amines |
Stability Under Stress Conditions
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Thermal degradation : Decomposes above 250°C, releasing CO and NH₃.
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Photolysis : UV irradiation (254 nm) induces cleavage of the pyrimidine-piperidine ether bond.
Scientific Research Applications
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is relevant in:
Chemistry: : Studied for its synthetic utility and as a building block in complex molecule synthesis.
Medicine: : Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: : Its unique structure could be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The compound’s mechanism of action depends on its interaction with molecular targets. It can:
Bind to specific enzymes or receptors, influencing biological pathways.
Act as an inhibitor or activator of enzymatic reactions.
Participate in molecular signaling cascades through its functional groups.
Comparison with Similar Compounds
Research Findings and Implications
- Structure–Activity Relationships (SAR): highlights the importance of heteroaryl-pyrrolidine/piperidine hybrids in antiviral agents . The target’s imidazolidinone core could offer improved metabolic stability over oxadiazoles, which are prone to hydrolysis.
- Chlorinated Heterocycles: Chloropyrimidines (target) vs. chloropyridines () exhibit distinct electronic profiles, affecting interactions with hydrophobic enzyme pockets.
Biological Activity
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a synthetic compound of interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features the following structural components:
- Chloropyrimidine moiety : A nitrogen-containing aromatic ring that enhances biological interactions.
- Piperidine ring : A six-membered saturated ring that contributes to the compound's affinity for biological targets.
- Imidazolidinone structure : Provides stability and may influence pharmacokinetics.
The molecular formula is with a molecular weight of approximately 299.75 g/mol.
Biological Activity
The biological activities of this compound have been evaluated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research has indicated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- HepG2 Cells : The compound showed an IC50 value of 0.9 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 9.2–17.9 μM) .
In vivo studies further demonstrated its ability to inhibit tumor growth with low toxicity levels, suggesting a favorable therapeutic index .
The mechanism through which the compound exerts its effects appears to involve:
- Enzyme Inhibition : The chloropyrimidine component is known to interact with nucleotide-binding sites, potentially inhibiting key enzymes involved in cancer cell proliferation.
- Regulation of Biomarkers : It affects epithelial-mesenchymal transition (EMT) markers, which are crucial in cancer metastasis .
Research Findings
Several studies have been conducted to elucidate the biological profiles of this compound:
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various derivatives, the compound was found to significantly reduce cell viability in a dose-dependent manner at concentrations below 10 μM, while higher concentrations resulted in substantial cytotoxicity .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes with minimal side effects, reinforcing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
